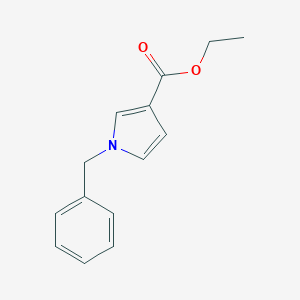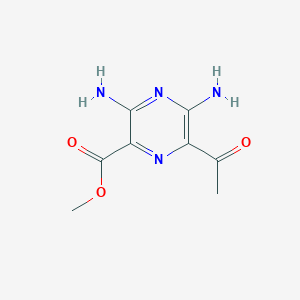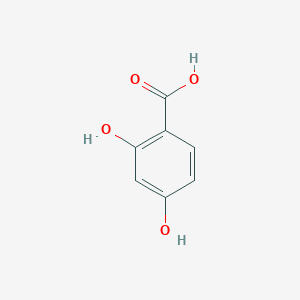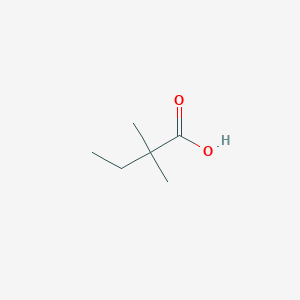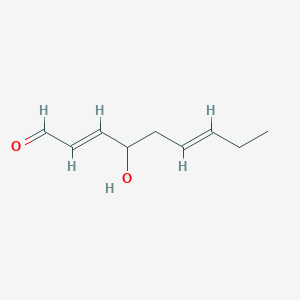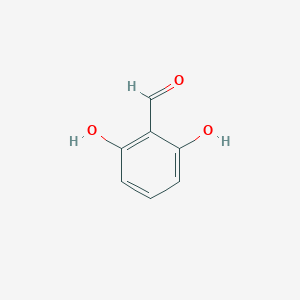
2,6-Dihydroxybenzaldehyde
概要
説明
2,6-Dihydroxybenzaldehyde is an organic compound with the molecular formula C7H6O3. It is a white crystalline solid that is soluble in water and many organic solvents such as alcohol and ether . This compound is known for its role as an intermediate in organic synthesis, particularly in the production of dyes, drugs, and pesticides .
作用機序
Target of Action
2,6-Dihydroxybenzaldehyde is primarily used as an effective inhibitor of acetylcholinesterase in the synthesis of cinnamic acid esters . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and plays a crucial role in nerve signal transmission.
Mode of Action
The compound interacts with acetylcholinesterase, inhibiting its activity This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound affects the metabolism of acetylcholine, leading to its accumulation. This can have downstream effects on nerve signal transmission, potentially affecting various physiological processes.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels . This can enhance cholinergic nerve transmission, which could potentially be harnessed for therapeutic purposes, such as in the treatment of conditions characterized by reduced cholinergic activity.
生化学分析
Biochemical Properties
2,6-Dihydroxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with cholinesterase enzymes, where it acts as a potent inhibitor. This interaction is crucial in the synthesis of cinnamides, which are known for their cholinesterase inhibitory activity . Additionally, this compound has been found to interact with superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems and exhibiting antifungal properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by disrupting cellular redox homeostasis and antioxidation systems. This disruption leads to the inhibition of fungal growth, making it a potential antifungal agent . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by interacting with key enzymes involved in oxidative stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is crucial for its role in the synthesis of cholinesterase inhibitors. Additionally, this compound disrupts the function of superoxide dismutases and glutathione reductase, leading to oxidative stress and antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be hygroscopic and requires storage under inert conditions to maintain its stability . Over time, degradation of this compound can occur, potentially affecting its long-term efficacy in biochemical reactions and cellular functions. Studies have shown that its antifungal activity can be sustained over extended periods when stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as cholinesterase inhibition and antifungal activity . At higher doses, toxic or adverse effects may occur, including potential oxidative stress and cellular damage. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds . It interacts with enzymes such as DAHP synthetase, which catalyzes the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form DAHP, an initial substrate in the shikimate pathway . This interaction influences metabolic flux and the levels of metabolites involved in the synthesis of aromatic amino acids and other natural products.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and stability, which determine its bioavailability and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can interact with target enzymes and proteins to exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzaldehyde can be synthesized through several methods:
Chiral Catalyst Method: This method uses chiral molecules as catalysts to improve the synthetic yield and selectivity of this compound.
Chemical Reaction Method: This involves the selective oxidation of p-hydroxybenzaldehyde to produce this compound.
Industrial Production Methods: Industrial production often involves the formylation of 1,3-dialkoxybenzenes using organolithium reagents followed by hydrolysis to yield this compound . This method ensures high regioselectivity and efficiency.
化学反応の分析
2,6-Dihydroxybenzaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
科学的研究の応用
2,6-Dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a potent cholinesterase inhibitor, making it valuable in biochemical studies.
Industry: It is used in the production of optical materials and as a raw material for pigments.
類似化合物との比較
2,6-Dihydroxybenzaldehyde can be compared with other dihydroxybenzaldehydes such as:
2,4-Dihydroxybenzaldehyde: This compound has hydroxyl groups at different positions, leading to different reactivity and applications.
3,4-Dihydroxybenzaldehyde:
Uniqueness: this compound is unique due to its specific positioning of hydroxyl groups, which influences its chemical reactivity and makes it particularly useful in the synthesis of certain dyes and pharmaceuticals .
特性
IUPAC Name |
2,6-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAGETVRDOQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437750 | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-46-2 | |
| Record name | 2,6-Dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89FJ2AWV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
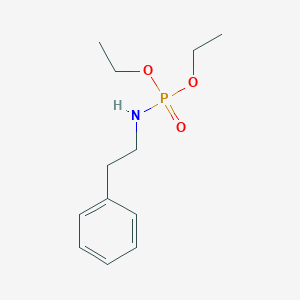
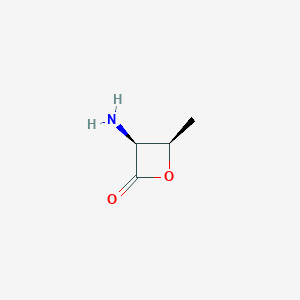

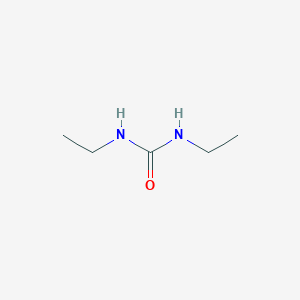
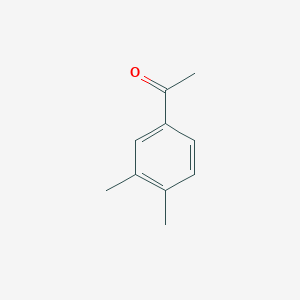

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)


